![molecular formula C19H20N2O B3062295 Piperazine, 1-dibenz(b,f)oxepin-10-yl-4-methyl- CAS No. 22012-06-2](/img/structure/B3062295.png)
Piperazine, 1-dibenz(b,f)oxepin-10-yl-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dibenzo[b,f]oxepin-10-yl-4-methyl-piperazine is a compound that belongs to the class of dibenzo[b,f]oxepine derivatives. These compounds are characterized by a heterocyclic seven-membered oxepine ring with one double bond and an oxygen heteroatom, along with benzene rings attached at specific positions
Vorbereitungsmethoden
The synthesis of 1-Dibenzo[b,f]oxepin-10-yl-4-methyl-piperazine can be achieved through various synthetic routes. One common method involves the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form diaryl ethers, which are then subjected to an intramolecular McMurry reaction using TiCl4/Zn in THF to yield the dibenzo[b,f]oxepin scaffold . This method is efficient and provides good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
1-Dibenzo[b,f]oxepin-10-yl-4-methyl-piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace substituents on the aromatic ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reaction conditions vary depending on the specific reaction but often involve solvents like THF or ethanol and controlled temperatures.
Major Products: The major products formed depend on the specific reaction but can include oxidized or reduced derivatives, substituted aromatic compounds, and other functionalized derivatives
Wissenschaftliche Forschungsanwendungen
1-Dibenzo[b,f]oxepin-10-yl-4-methyl-piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various derivatives with potential biological activities.
Wirkmechanismus
The mechanism of action of 1-Dibenzo[b,f]oxepin-10-yl-4-methyl-piperazine involves its interaction with specific molecular targets and pathways. For example, it may act as a microtubule inhibitor by binding to tubulin and disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects on neurotransmitter receptors and ion channels are also of interest in the context of its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
1-Dibenzo[b,f]oxepin-10-yl-4-methyl-piperazine can be compared with other similar compounds, such as:
Dibenzo[b,f][1,4]oxazepine: This compound has a similar dibenzo[b,f]oxepine scaffold but with an additional nitrogen atom in the ring.
Dibenzo[b,f]oxepine: The parent compound without the piperazine moiety.
Biphenylmethoxydibenzo[b,f]oxepine: A derivative with a biphenylmethoxy group, studied for its potential as a microtubule inhibitor.
The uniqueness of 1-Dibenzo[b,f]oxepin-10-yl-4-methyl-piperazine lies in its specific structural features and the presence of the piperazine moiety, which may confer distinct biological activities and therapeutic potential.
Eigenschaften
CAS-Nummer |
22012-06-2 |
---|---|
Molekularformel |
C19H20N2O |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
1-benzo[b][1]benzoxepin-5-yl-4-methylpiperazine |
InChI |
InChI=1S/C19H20N2O/c1-20-10-12-21(13-11-20)17-14-15-6-2-4-8-18(15)22-19-9-5-3-7-16(17)19/h2-9,14H,10-13H2,1H3 |
InChI-Schlüssel |
ZCCUIFWJESTQQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=CC=CC=C42 |
Andere CAS-Nummern |
22012-06-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.